Cas no 1097859-67-0 (5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid)

5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
- 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid
- 5-[(tert-butoxycarbonyl)amino]-3-methyl-1H-indole-2-carboxylic acid
- 5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid
- EN300-12447130
- 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid
- 3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid
- 1097859-67-0
- G67371
-
- Inchi: 1S/C15H18N2O4/c1-8-10-7-9(16-14(20)21-15(2,3)4)5-6-11(10)17-12(8)13(18)19/h5-7,17H,1-4H3,(H,16,20)(H,18,19)
- InChI Key: XRAOGLAAPSMDMZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(NC(OC(C)(C)C)=O)C=C2)C(C)=C1C(O)=O
Computed Properties
- Exact Mass: 290.12665706g/mol
- Monoisotopic Mass: 290.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 91.4Ų
5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12447130-1000mg |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-12447130-0.25g |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 0.25g |
$906.0 | 2023-07-07 | ||
Enamine | EN300-12447130-250mg |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 250mg |
$906.0 | 2023-10-02 | ||
Ambeed | A1927060-100mg |
5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 95% | 100mg |
$173.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1921288-250mg |
5-((Tert-butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 95% | 250mg |
¥2642.00 | 2024-08-09 | |
Enamine | EN300-12447130-10000mg |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 10000mg |
$4236.0 | 2023-10-02 | ||
Enamine | EN300-12447130-50mg |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-12447130-100mg |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-12447130-0.1g |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 0.1g |
$867.0 | 2023-07-07 | ||
Enamine | EN300-12447130-0.05g |
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-indole-2-carboxylic acid |
1097859-67-0 | 0.05g |
$827.0 | 2023-07-07 |
5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid Related Literature
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid
Introduction to 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid (CAS No. 1097859-67-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid, identified by the CAS number 1097859-67-0, is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the indole derivatives family, which is well-documented for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a tert-butoxy carbonylamino group and a methyl-substituted indole core enhances its chemical reactivity and functional versatility, making it a valuable intermediate in the synthesis of biologically active molecules.
The tert-butoxy carbonylamino moiety is particularly noteworthy as it serves as an excellent protecting group for amino functions, ensuring stability during synthetic transformations while maintaining the integrity of the indole scaffold. This characteristic is crucial in multi-step synthetic pathways where selective protection and deprotection are essential. Furthermore, the 3-methyl substituent on the indole ring introduces steric and electronic effects that can modulate the compound’s interactions with biological targets, thereby influencing its pharmacological profile.
Recent advancements in drug discovery have highlighted the importance of indole derivatives in developing novel therapeutic agents. The structural motif of 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid aligns well with this trend, as it provides a robust framework for further derivatization into more complex pharmacophores. For instance, studies have demonstrated that modifications at the 2-position of the indole ring can significantly alter binding affinity to target proteins, suggesting that this compound could serve as a lead structure for designing small-molecule inhibitors.
In the realm of chemical biology, this compound has been explored as a precursor for synthesizing analogs with enhanced bioavailability and reduced toxicity. The incorporation of a methyl group at the 3-position not only contributes to steric hindrance but also influences metabolic stability, which is a critical factor in drug development. Additionally, the protecting group at the amino position allows for selective functionalization, enabling chemists to introduce diverse substituents while maintaining structural fidelity.
One of the most compelling aspects of 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid is its potential application in modulating enzyme activity. Indole derivatives are known to interact with various enzymes, including those involved in signal transduction pathways. The specific arrangement of functional groups in this compound may enable it to act as an allosteric modulator or an inhibitor of key enzymes implicated in diseases such as cancer and neurodegeneration. Preliminary computational studies have suggested that this molecule could bind to heme-containing enzymes with high affinity, potentially leading to novel therapeutic strategies.
The synthesis of 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid involves a series of well-established organic reactions, including condensation, cyclization, and protection-deprotection steps. The use of advanced synthetic techniques has enabled researchers to optimize yield and purity, making it more accessible for large-scale applications. Moreover, green chemistry principles have been increasingly integrated into its synthesis to minimize environmental impact, ensuring sustainable production practices.
Recent research has also explored the role of this compound in material science applications beyond pharmaceuticals. The unique electronic properties of indole derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). By leveraging the structural versatility of 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid, scientists have developed novel materials with enhanced performance characteristics. These findings underscore the broad utility of indole-based compounds across multiple disciplines.
The future prospects for 5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid are promising, with ongoing studies focusing on expanding its biological activity profile through structure-activity relationship (SAR) analysis. By systematically modifying key functional groups, researchers aim to identify analogs with improved efficacy and selectivity. Additionally, advances in high-throughput screening technologies are expected to accelerate the discovery process by enabling rapid testing against large libraries of compounds.
In conclusion,5-{(tert-butoxy)carbonylamino}-3-methyl-1H-indole-2-carboxylic acid (CAS No. 1097859-67-0) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents with potential applications in oncology, neurology, and inflammatory diseases. As research continues to uncover new biological functions and synthetic methodologies,this compound is poised to play an increasingly important role in both academic research and industrial applications.
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